2-Bromo-3,4,6-trimethylaniline

Description

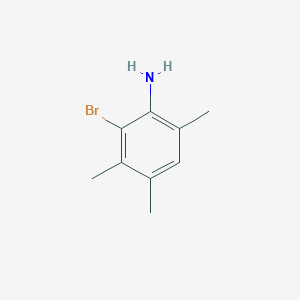

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4,6-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)8(10)7(5)3/h4H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIDFBDPMOPWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302843 | |

| Record name | 2-bromo-3,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-50-0 | |

| Record name | 2-bromo-3,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-3,4,6-TRIMETHYLANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 3,4,6 Trimethylaniline

Regioselective Direct Electrophilic Bromination of 2,4,6-Trimethylaniline (B148799)

Direct electrophilic bromination of 2,4,6-trimethylaniline is a primary route for synthesizing its 3-bromo derivative. The strategic placement of substituents on the aniline (B41778) ring plays a crucial role in directing the incoming electrophile to the desired position.

The mechanism of electrophilic aromatic substitution is central to the bromination of 2,4,6-trimethylaniline. The amino group (-NH2) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. pressbooks.pub This donation stabilizes the arenium ion intermediate formed during the electrophilic attack. libretexts.org Similarly, the methyl groups (-CH3) are also activating groups and ortho, para-directors, albeit weaker than the amino group, operating through an inductive effect. libretexts.orgmasterorganicchemistry.comsavemyexams.com

In the case of 2,4,6-trimethylaniline, the ortho (2,6) and para (4) positions relative to the amino group are already occupied by methyl groups. This arrangement leaves the meta positions (3 and 5) as the primary sites for substitution. The combined electronic and steric effects of the methyl and amino groups guide the incoming electrophile, typically a bromine cation (Br+), to one of these vacant positions. Due to the symmetrical nature of the starting material with respect to the 1,4-axis, positions 3 and 5 are equivalent, leading to the formation of 3-bromo-2,4,6-trimethylaniline (B1268983). The reaction proceeds through the formation of a sigma complex (arenium ion), which is stabilized by the electron-donating substituents, followed by the loss of a proton to restore aromaticity. libretexts.org

Achieving high regioselectivity and yield in the direct bromination of anilines often requires careful optimization of reaction conditions and, in some cases, the use of catalysts. researchgate.net For the bromination of activated aromatic compounds like anilines, various brominating agents and catalytic systems have been developed to enhance selectivity and reaction rates. researchgate.net

Common brominating agents include molecular bromine (Br2) and N-bromosuccinimide (NBS). The choice of solvent is also critical, with options ranging from acetic acid to carbon tetrachloride. bibliomed.org To improve regioselectivity, particularly for para-bromination in less substituted anilines, methods using ionic liquids with copper(II) bromide have been reported to proceed under mild conditions. beilstein-journals.org Other catalytic systems for the regioselective bromination of anilines and other activated aromatics include the use of Amberlyst-15 with N-bromosaccharin and tungstophosphoric acid, which can act as a heterogeneous recyclable catalyst. researchgate.netresearchgate.net The use of lanthanum(III) nitrate (B79036) hexahydrate has also been shown to effectively catalyze the bromination of anilines, significantly reducing reaction times. bibliomed.org For deactivated aromatics, a combination of NBS and concentrated sulfuric acid can be effective. researchgate.net

For 2,4,6-trimethylaniline specifically, the inherent steric hindrance and electronic directing effects of the existing substituents greatly simplify the regiochemical outcome, making the direct bromination a highly selective process for producing the 3-bromo isomer.

Diverse Synthetic Routes to 2-Bromo-3,4,6-trimethylaniline and Analogues

Beyond direct bromination, other synthetic strategies can be employed to produce this compound and related substituted anilines. These routes may involve multiple steps or the use of sophisticated catalytic systems.

A multi-step approach can offer an alternative route to specifically substituted anilines. For instance, one could envision a synthesis starting from a different aniline precursor, followed by a sequence of reactions to introduce the desired substituents. A general method for preparing 2,4,6-trimethylaniline itself involves the nitration of mesitylene (B46885), followed by the reduction of the nitro group to an amine. wikipedia.org This precursor could then potentially undergo bromination.

Another multi-step strategy could involve starting with a simpler bromoaniline and subsequently introducing the methyl groups. However, such an approach can be challenging due to issues with regioselectivity during the methylation steps.

Transition metal-catalyzed reactions have become powerful tools for the synthesis of highly substituted anilines and their derivatives. eie.grresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling and annulation reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of aryl-aryl bonds. uliege.be For example, 3-bromo-2,4,6-trimethylaniline can be used as a substrate in Suzuki-Miyaura reactions to couple with various arylboronic acids, leading to the synthesis of complex aminobiphenyl derivatives. uliege.be Other transition metals like copper and rhodium are also employed in various C-N bond-forming reactions and C-H activation/functionalization strategies to build substituted aniline frameworks. nih.govrsc.orgacs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Aniline Synthesis

| Reaction Type | Catalyst | Reactants | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl halide, Arylboronic acid | Biaryl |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halide, Amine | Arylamine |

| C-H Amination | Iridium, Copper, Rhodium complexes | Arene, Amine source | Arylamine |

Gold(I) catalysis has emerged as a potent tool for complex organic transformations, including the synthesis of substituted anilines through multi-component reactions. researchgate.netbeilstein-journals.org A notable example is a gold(I)-catalyzed three-component domino reaction that allows for the modular synthesis of a variety of substituted anilines. This process involves the selective and sequential activation of two different alkynes by a cationic gold catalyst, leading to a pyrrole (B145914) synthesis followed by a Diels-Alder reaction. researchgate.net

Gold(I) catalysts are also effective in promoting hydroamination and hydroarylation cascades. For instance, anilines bearing a trienyne moiety can undergo a gold(I)-catalyzed hydroamination–double hydroarylation cascade to produce complex polycyclic aromatic amine structures. acs.org These advanced catalytic methods provide access to highly functionalized anilines that would be difficult to obtain through traditional synthetic routes.

Transition Metal-Catalyzed Annulation and Coupling Reactions for Substituted Anilines

Molybdenum-Catalyzed Intermolecular Approaches to Trisubstituted Anilines

Recent advancements have demonstrated the utility of molybdenum catalysis in the synthesis of polysubstituted anilines. A notable approach involves the intermolecular reaction of ynones with allylic amines, catalyzed by a simple molybdenum(VI) species. ablesci.com This method provides an efficient pathway to 2,4-di- and 2,4,6-trisubstituted anilines from readily available starting materials under straightforward reaction conditions. ablesci.com The reaction proceeds through a cascade of transformations, including allylic rearrangement and aromatization, to furnish the desired aniline derivatives. The versatility of this methodology allows for the construction of a diverse library of substituted anilines, which are valuable in various fields of chemical research. ablesci.com

Palladium-Catalyzed Cyclization and Coupling Processes with Anilines

Palladium-catalyzed reactions have become a cornerstone of modern synthetic chemistry, offering powerful tools for the construction of complex molecular architectures. vu.nl In the context of aniline synthesis, palladium catalysis facilitates a variety of cyclization and coupling reactions. vu.nlbohrium.com These processes often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single synthetic operation, leading to a high degree of molecular complexity from simple precursors.

One prominent strategy involves the aerobic oxidative cyclization of N-aryl imines, which can be readily formed from anilines and ketones. bohrium.com This method, catalyzed by palladium, allows for the atom-economical synthesis of indoles through the oxidative linkage of two C-H bonds, using molecular oxygen as the ultimate oxidant. bohrium.com The operational simplicity and tolerance of a broad range of functional groups make this a practical alternative to traditional indole (B1671886) syntheses. bohrium.com

Furthermore, palladium-catalyzed cascade reactions, combining heterocyclization with coupling processes, have been effectively employed. acs.org For instance, the reaction of o-alkynylanilines with various coupling partners can lead to the formation of diverse heterocyclic structures. acs.orgnih.gov These cascade reactions are prized for their efficiency, as multiple bond-forming events occur in a single pot, often with high selectivity. vu.nl The mechanism of these transformations is well-understood, typically proceeding through a series of steps including oxidative addition, migratory insertion, and reductive elimination. vu.nl

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)2 / Ligand | N-Aryl Imines | Indoles | Aerobic, C-H activation |

| Pd(0) / Ligand | o-Alkynylanilines, Alkenes | 3-Alkenyl Indoles | Cascade, High atom economy |

| Pd(II) | o-Alkynylanilines, o-Alkynylbenzamides | Tethered Heterocycles | Cyclizative cross-coupling |

This table summarizes key aspects of palladium-catalyzed reactions for the synthesis of aniline derivatives and related heterocycles.

Copper Halide-Mediated Halogenation of Unprotected Anilines in Ionic Liquids

The direct halogenation of anilines is a fundamental transformation in organic synthesis. A significant improvement in this area has been the development of copper halide-mediated halogenation in ionic liquids. beilstein-journals.orgnih.govbeilstein-journals.org This method allows for the regioselective chlorination or bromination of unprotected anilines at the para-position in high yields under mild conditions. beilstein-journals.orgnih.govbeilstein-journals.org

A key advantage of this protocol is the avoidance of harsh reagents and conditions often associated with traditional halogenation methods. beilstein-journals.org The use of ionic liquids as the solvent system is crucial, as it facilitates the reaction and allows for the easy separation and recycling of the catalyst. beilstein-journals.orgmdpi.com The reaction is believed to proceed through the oxidation of the aniline by Cu(II), followed by the addition of the halide. beilstein-journals.orgresearchgate.net This process does not require the continuous bubbling of oxygen or gaseous HCl, making it a more environmentally benign and safer alternative. beilstein-journals.orgnih.govbeilstein-journals.org

The scope of this reaction is broad, with various substituted anilines undergoing efficient para-halogenation. For instance, anilines with both electron-donating and electron-withdrawing groups at the ortho and meta positions react effectively. researchgate.net

| Substrate | Reagent | Solvent | Product | Yield (%) |

| 2-Methylaniline | CuCl₂ | [hmim]Cl | 4-Chloro-2-methylaniline | 91 |

| 2-Methoxyaniline | CuCl₂ | [hmim]Cl | 4-Chloro-2-methoxyaniline | 93 |

| 3-Methylaniline | CuCl₂ | [hmim]Cl | 4-Chloro-3-methylaniline | 95 |

| 2-Methylaniline | CuBr₂ | [bmim]Br | 4-Bromo-2-methylaniline | 93 |

| 3-Methoxyaniline | CuBr₂ | [bmim]Br | 4-Bromo-3-methoxyaniline | 97 |

This table presents selected examples of the para-halogenation of unprotected anilines using copper halides in ionic liquids. researchgate.net

Catalytic Rearrangement Strategies for Positional Isomers of Trimethylanilines

Catalytic rearrangements offer an elegant way to access specific isomers of substituted anilines that might be difficult to obtain through direct synthesis. While direct synthesis of 2,4,6-trimethylaniline is well-established through the nitration of mesitylene followed by reduction, accessing other isomers can be more challenging. wikipedia.org

Catalytic rearrangements, such as the Piancatelli rearrangement, demonstrate the power of catalysis to transform molecular structures. researchgate.netmdpi.com Although not directly applied to the rearrangement of trimethylanilines themselves, the principles of these acid-catalyzed rearrangements of furylcarbinols to cyclopentenones highlight the potential for catalytic strategies to effect significant structural reorganization. researchgate.netmdpi.com Such strategies could conceptually be applied to the isomerization of trimethylaniline precursors or derivatives to obtain desired positional isomers. The development of specific catalysts for the rearrangement of substituted anilines remains an active area of research.

Imine Condensation-Driven Aromatization Pathways for Substituted Anilines

Aromatization reactions driven by imine condensation represent a powerful strategy for the de novo synthesis of substituted anilines from non-aromatic precursors. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach offers an alternative to the more traditional methods that rely on the modification of a pre-existing aniline ring.

One such pathway involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgbeilstein-journals.orgnih.gov This catalyst- and additive-free method proceeds through a sequential imine condensation followed by an isoaromatization to afford N-substituted 2-benzylanilines in good yields. beilstein-journals.orgnih.gov The mild reaction conditions and operational simplicity make this an attractive method for the synthesis of this class of anilines. beilstein-journals.orgnih.gov

Another example is a three-component reaction involving acetone (B3395972), amines, and 1,3-diketones to produce meta-substituted anilines. rsc.org This method relies on the in situ formation of an imine from acetone and an amine, which then undergoes a cyclo-condensation and aromatization with a 1,3-diketone. This approach is notable for its use of readily available starting materials and its scalability. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| (E)-2-Arylidene-3-cyclohexenone | Primary Amine | - | N-Substituted 2-Benzylaniline |

| Acetone | Amine | 1,3-Diketone | meta-Substituted Aniline |

This table illustrates the starting materials for imine condensation-driven aromatization pathways to substituted anilines.

Chemical Reactivity and Transformational Chemistry of 2 Bromo 3,4,6 Trimethylaniline

Nucleophilic and Electrophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of 2-bromo-3,4,6-trimethylaniline is susceptible to substitution by various nucleophiles. Although sterically hindered by the adjacent methyl groups, the bromine can be replaced under appropriate conditions, such as in metal-catalyzed cross-coupling reactions. For instance, in palladium-catalyzed reactions, the bromine atom can act as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Electrophilic aromatic substitution on the aniline (B41778) ring is significantly influenced by the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, these positions are already occupied by methyl groups. This substitution pattern makes further electrophilic substitution on the ring challenging and less common.

Redox Chemistry of the Amino Group and Aromatic Nucleus

The amino group and the aromatic nucleus of this compound can participate in redox reactions. The amino group can be oxidized to form various nitrogen-containing functionalities. Oxidation of the compound can lead to the formation of quinone-type derivatives. Conversely, reduction reactions can also occur, though they are less frequently explored for this specific molecule.

Derivatization for Advanced Functional Materials and Analytical Applications

The versatile chemical nature of this compound makes it a valuable building block for the synthesis of more complex molecules with tailored properties for advanced materials and analytical purposes.

A significant application of bromo-anilines is in the synthesis of triarylamine derivatives. While direct synthesis of N,N-Bis(bromophenyl) triarylamine scaffolds from this compound is not the primary route, the related compound, 2,4,6-trimethylaniline (B148799), is used to prepare N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline. ossila.com This is achieved through a Buchwald-Hartwig amination reaction with 1-bromo-4-iodobenzene. ossila.com These resulting triarylamine structures are crucial intermediates for creating polytriarylamines (PTAAs), which are utilized as hole-transport layers in perovskite solar cells and OLEDs. ossila.com The bromine atoms on these scaffolds allow for further extension of conjugation through polymerization reactions like Suzuki or Yamamoto coupling. ossila.com

| Reactant 1 | Reactant 2 | Coupling Reaction | Key Reagents/Catalysts | Product Type |

| 2,4,6-trimethylaniline | 1-bromo-4-iodobenzene | Buchwald-Hartwig amination | dppf, sodium tert-butoxide | N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline ossila.com |

| N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline | - | Yamamoto polycondensation | - | Polytriarylamines (PTAAs) ossila.com |

In analytical chemistry, derivatization is a key strategy to enhance the detectability of analytes. Aniline derivatives, including this compound, can be used in derivatization reactions to improve their chromatographic behavior and mass spectrometric detection. scielo.br For instance, derivatization with agents like pentafluoropropionic anhydride (B1165640) can increase the volatility of the analyte, which is beneficial for gas chromatography (GC) analysis. While specific studies on this compound are not prevalent, the general principle applies to aniline compounds. The use of isotopically labeled analogs, such as ¹³C-labeled versions, can also be employed for quantification through isotope dilution mass spectrometry to correct for matrix effects in complex samples.

The amino group of this compound can undergo condensation reactions with various carbonyl compounds. For example, condensation with 1,3-diketones is a known method for preparing 1,3-diketiminate ligands. lookchem.com Similarly, reaction with glyoxal (B1671930) can produce glyoxal-bis(imine) ligands. lookchem.com These ligands are important in coordination chemistry and are used to synthesize metal complexes that can act as catalysts in various organic transformations. The bulky trimethylphenyl group of the aniline derivative can provide steric hindrance around the metal center, influencing the selectivity and activity of the catalyst. For example, iminophosphinite pincer palladium complexes have been synthesized through condensation reactions between 2-bromo-3-hydroxybenzaldehyde (B121576) and 2,4,6-trimethylaniline. researchgate.net

Aniline derivatives have historically been fundamental in the synthesis of dyes and pigments. ontosight.ai this compound can serve as an intermediate in the production of various colorants. ontosight.ai For example, 2,4,6-trimethylaniline is a known precursor for Acid Blue 129 and is used in the preparation of Acid Blue 260 through condensation with bromamine (B89241) acid. lookchem.comgoogle.com The specific chromophoric and auxochromic properties imparted by the bromo and trimethylaniline structure contribute to the final color and properties of the dye. Aromatic amines are widely used in the manufacturing of dyes such as Acid Red and various pigments for applications including inks and paints. researchgate.net

An Examination of the Spectroscopic and Crystallographic Properties of this compound

The following article details the current publicly available scientific knowledge regarding the spectroscopic and crystallographic characteristics of the chemical compound this compound. Despite a thorough search of academic and scientific databases, specific experimental data for this particular isomer remains largely undocumented in the accessible literature.

Spectroscopic and Crystallographic Elucidation in Academic Research

A comprehensive search for academic literature did not yield specific Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, or Mass Spectrometry (MS) data for 2-Bromo-3,4,6-trimethylaniline. While these techniques are standard for the characterization of novel or synthesized compounds, published spectra for this specific molecule could not be located.

Hypothetically, the characterization would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic proton and the protons of the three methyl groups, with chemical shifts influenced by the bromine and amino substituents. ¹³C NMR would provide information on the chemical environment of each carbon atom in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be anticipated to display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C-N and C-Br stretching vibrations.

Mass Spectrometry (MS): Mass spectrometric analysis would determine the molecular weight of the compound and provide a characteristic fragmentation pattern, which would be useful for its identification.

Table 1: Anticipated Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic H, NH₂, and three distinct CH₃ groups. |

| ¹³C NMR | Resonances for all nine carbon atoms. |

| IR Spectroscopy | N-H, C-H (aromatic and aliphatic), C=C (aromatic), C-N, C-Br stretching and bending vibrations. |

Without a crystal structure, a definitive analysis of the hydrogen bonding network in solid this compound cannot be provided. It is plausible that the amino group (-NH₂) would act as a hydrogen bond donor, potentially forming N-H···N or N-H···Br interactions with neighboring molecules.

The presence of a bromine atom on the aromatic ring suggests the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule. However, no specific studies investigating such interactions for this compound have been found.

Interactions involving the aromatic ring, such as π-π stacking, are common in the crystal structures of aromatic compounds. The trimethyl-substituted benzene (B151609) ring of this compound could potentially engage in such interactions. A detailed analysis, however, is contingent on the availability of crystallographic data, which is currently not published.

Table 2: Summary of Investigated Crystallographic Features

| Crystallographic Feature | Status of Available Data for this compound |

|---|---|

| Crystal System and Space Group | Not available. |

| Unit Cell Dimensions | Not available. |

| Hydrogen Bonding Network | No specific data found. |

| Halogen Bonding Interactions | No specific data found. |

Computational and Theoretical Chemistry of 2 Bromo 3,4,6 Trimethylaniline

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. This method calculates the electron density of a system to determine its energy and other attributes. For a substituted aniline (B41778) like 2-Bromo-3,4,6-trimethylaniline, DFT can illuminate how the interplay between the electron-donating methyl groups and the electron-withdrawing bromine atom shapes its molecular characteristics.

DFT calculations are employed to determine key molecular properties. researchgate.net These include the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. In substituted anilines, the electron-donating groups typically raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Further analyses, such as Natural Bond Orbital (NBO) analysis, can be performed using DFT results to understand charge delocalization and hyperconjugative interactions within the molecule. researchgate.net For this compound, NBO analysis would quantify the electronic stabilization arising from the interactions between the nitrogen lone pair, the aromatic π-system, and the substituents. Prediction models for the reactivity of amines with oxidants like ozone have been developed using quantum chemical calculations, with methods like HF/6-31G* being recommended for their balance of accuracy and computational cost. acs.org

| Calculated Property | Significance for this compound |

|---|---|

| Ground State Energy | Provides the total electronic energy and thermodynamic stability of the molecule. |

| HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons, respectively, key to its reactivity. |

| HOMO-LUMO Gap | Relates to the chemical stability and the energy required for electronic excitation. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| NBO Charges | Describe the electron distribution on each atom, highlighting sites prone to electrostatic interactions. |

Quantum Mechanical Elucidation of Reaction Mechanisms and Pathways Involving Brominated Anilines

Quantum mechanics (QM) offers profound insights into the step-by-step processes of chemical reactions. By modeling the reactants, products, and all transient species, QM can map out the entire reaction pathway. For brominated anilines, computational studies have been crucial in understanding mechanisms such as electrophilic substitution, oxidation, and radical-mediated processes. acs.orgnih.gov

For example, studies on the electrochemical C-H bromination of related N-sulfonylanilines reveal a mechanism involving anodic oxidation, aromatic electrophilic substitution, and deprotonation. acs.org A significant area of investigation for halo-substituted anilines is the mechanism of their dissociation. Detailed computational studies on isomers like 4-bromoaniline (B143363) have explored the homolytic cleavage of the C-Br bond, a reaction pathway that is fundamental to the chemistry of many brominated aromatics. These computational evaluations help to distinguish between different possible mechanisms by comparing the energetics of each proposed pathway.

A key application of QM in studying reaction mechanisms is the mapping of the potential energy surface (PES). A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By mapping the PES, chemists can identify stable intermediates and high-energy transition states that connect them.

A transition state is a specific configuration along a reaction coordinate with the highest potential energy, while an intermediate is a short-lived, relatively stable molecule formed during a reaction. Computational exploration of different reaction mechanisms for the dissociation of protonated 4-bromoaniline involved mapping their potential energy surfaces. This allowed for the comparison of proton transfer versus radical-driven hydrogen migration mechanisms. The calculations revealed the relative energies of all intermediates and transition states, identifying the most energetically favorable pathway. Such an energy profile would show that the reaction proceeds through a series of proton transfers within the closed-shell ion, followed by the expulsion of a bromine radical. For this compound, similar energy profile mapping could be used to understand its synthetic accessibility or its degradation pathways under various conditions.

| Species | Definition | Information Gained from Calculation |

|---|---|---|

| Reactant | The starting material of a reaction. | Baseline energy of the system. |

| Intermediate | A relatively stable species formed and consumed during the reaction. | Energy wells on the reaction coordinate; can sometimes be experimentally detected. |

| Transition State (TS) | The highest energy point between a reactant and an intermediate or product. | Energy barrier (activation energy) of a reaction step; determines reaction kinetics. |

| Product | The final species formed in a reaction. | Overall thermodynamic favorability of the reaction (enthalpy of reaction). |

The protonation site of anilines and their halo-substituted derivatives has been a subject of extensive debate, with computational studies playing a vital role. acs.org Protonation can occur either on the nitrogen atom of the amino group to form an anilinium ion or on the aromatic ring (typically the para-position) to form a phenylium isomer. pearson.com Most computational studies find that the two sites are very close in energy, with the preferred site often depending on the level of theory used in the calculation. For 4-bromoaniline under specific experimental conditions, ion spectroscopy combined with DFT calculations established that protonation occurs on the amine moiety. researchgate.net

Upon activation, these protonated species can undergo further reactions. A common pathway for protonated bromoanilines is the homolytic cleavage of the C-Br bond. This cleavage results in the formation of a radical cation. In the case of 4-bromoaniline, this process yields the π-radical cation of aniline. The reaction must therefore involve the transfer of a hydrogen atom from the nitrogen to the ring, a rearrangement that can be meticulously studied using transition-state calculations at the DFT level. For this compound, the presence of three electron-donating methyl groups would likely increase the basicity of both the nitrogen and the ring, making the competition for protonation a complex phenomenon to be unraveled by computational methods.

Computational Prediction of Reactivity and Regioselectivity in Organic Transformations

Predicting the outcome of a chemical reaction, particularly the regioselectivity (where on a molecule the reaction occurs), is a major goal of computational chemistry. rsc.org For electrophilic aromatic substitution reactions, which are characteristic of anilines, various computational models have been developed.

One approach, known as the RegioSQM method, predicts the most likely site for electrophilic attack by calculating the proton affinities of all aromatic C-H positions. rsc.org The position with the lowest-energy protonated structure is predicted to be the most reactive site. This model has been applied with high accuracy to hundreds of electrophilic aromatic halogenation reactions. rsc.org For this compound, the directing effects of the activating methyl groups and the deactivating (but ortho-, para-directing) bromo group create a complex regiochemical question that such models can address.

More advanced methods utilize machine learning (ML) trained on large datasets of reactions. rsc.orgsemanticscholar.org These models can learn the subtle electronic and steric factors that govern reactivity from thousands of examples. For instance, a model tested on 445 electrophilic aromatic bromination reactions achieved a high accuracy in predicting the major product. rsc.org Such tools could predict the most likely products for reactions involving this compound with various electrophiles.

| Computational Method | Principle | Application to this compound |

|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Reactivity is governed by the interaction of the HOMO of the nucleophile and the LUMO of the electrophile. | Predicts reactivity based on the energy and location of frontier orbitals. |

| RegioSQM | Calculates relative proton affinities to identify the most nucleophilic carbon on the aromatic ring. rsc.org | Predicts the site of electrophilic aromatic substitution (e.g., nitration, further bromination). |

| Machine Learning (ML) Models | Trained on large reaction databases to recognize patterns governing reactivity and selectivity. rsc.orgsemanticscholar.org | Predicts the major product of a reaction based on reactants, reagents, and solvent. |

| Transition State Theory | Compares the activation energies of competing reaction pathways to determine the kinetically favored product. rsc.org | Provides a rigorous prediction of regioselectivity by calculating energy barriers. |

Molecular Electrostatic Potential Analysis for Intermolecular Interaction Prediction

The Molecular Electrostatic Potential (MEP) is a property calculated to visualize the charge distribution of a molecule and predict its reactive behavior. scispace.comnih.gov It is mapped onto the electron density surface of a molecule, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For substituted anilines, MEP analysis is a powerful tool. nih.govcdnsciencepub.comresearchgate.net Studies consistently show that the region of most negative electrostatic potential (Vmin) is located near the nitrogen atom's lone pair, identifying it as the most favorable site for electrophilic attack and protonation. cdnsciencepub.com The substituents on the aromatic ring significantly influence the MEP. scispace.com Electron-donating groups, like the methyl groups in this compound, increase the negative potential on the ring and the nitrogen, enhancing basicity. Conversely, electron-withdrawing groups make the potential more positive.

Excellent linear correlations have been established between MEP-derived values (like Vmin) and experimental properties such as the acid dissociation constant (pKa) for series of substituted anilines. researchgate.net This demonstrates that MEP analysis is not just a qualitative tool but can provide quantitative predictions of a molecule's properties. For this compound, an MEP map would visually summarize the combined electronic effects of its substituents, highlighting the nucleophilic character of the nitrogen and specific regions of the aromatic ring, thereby predicting its behavior in intermolecular interactions.

Applications of 2 Bromo 3,4,6 Trimethylaniline As a Synthetic Intermediate in Advanced Research

Role in the Construction of Complex Organic Molecules

The bifunctional nature of 2-Bromo-3,4,6-trimethylaniline, possessing both an amino group and a bromine substituent, allows for its use in sequential and highly controlled synthetic strategies to build complex organic molecules. The bromine atom serves as a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. For instance, Pd-catalyzed heteroannulation of bromoanilines with 1,3-dienes is a convergent approach to creating indoline (B122111) structures, which are privileged motifs in drug discovery. nih.gov

The amino group can be readily acylated, alkylated, or used as a directing group in subsequent transformations. The significant steric bulk provided by the three methyl groups influences the regioselectivity of reactions and the conformational properties of the resulting products. This steric shielding is particularly useful in the synthesis of atropisomers or sterically encumbered ligands. While direct synthetic examples for this specific isomer are not broadly published, the use of related bromoanilines, such as N-Boc-2-bromoaniline and N-tosyl-o-bromoanilines, in challenging cross-coupling and annulation reactions underscores the potential of this compound as a precursor for structurally complex and sterically demanding targets. nih.govnih.gov

Utilization in the Development of Advanced Materials

The unique electronic and steric properties of the 2,4,6-trimethylaniline (B148799) framework make its bromo-derivative a strategic component in the synthesis of materials for advanced applications, including organic electronics and organometallic catalysis.

The 2,4,6-trimethylaniline moiety is a recognized building block for hole-transporting materials (HTMs) used in organic electronic devices. Derivatives of this compound are precursors to polytriarylamines (PTAAs), a class of semiconducting polymers valued for their performance in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and perovskite solar cells. rsc.orgrsc.orgmanchester.ac.uk

The synthesis of these advanced polymers often involves the palladium-catalyzed coupling of substituted anilines with dibromoarenes. rsc.orgrsc.org A key intermediate, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, which is derived from the parent 2,4,6-trimethylaniline, serves as a monomer in these polymerization reactions. This bromo-functionalized monomer can be further converted into a boronic ester, 2,4,6-Trimethyl-N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline, creating a highly useful intermediate for Suzuki cross-coupling reactions to build complex, conjugated structures. ossila.com The trimethylphenyl group enhances the solubility of the resulting polymers in organic solvents and influences the morphology of thin films, which is critical for device performance. ossila.com

Table 1: Application of Trimethylaniline-Based Precursors in Organic Electronics

| Precursor Molecule/Moiety | Resulting Material Class | Application | Supporting Evidence |

| N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline | Polytriarylamines (PTAAs) | Hole Transport Layers (HTLs) in Perovskite Solar Cells, OLEDs | ossila.com |

| 2,4,6-Trimethylaniline Core | Polytriarylamines (PTAAs) | Organic Field-Effect Transistors (OFETs) | rsc.orgrsc.org |

| 2,4,6-Trimethyl-N,N-bis(boronic ester)aniline | Conjugated Polymers & Small Molecules | OLEDs, Organic Photovoltaics | ossila.com |

The sterically hindered 2,4,6-trimethylaniline (mesitylamine) scaffold is a cornerstone in the design of high-performance ligands for organometallic catalysis. wikipedia.org It is a key starting material for producing bulky 1,2-diimine ligands through condensation with glyoxal (B1671930). wikipedia.orgrsc.org These diimines are, in turn, precursors to some of the most successful N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), which is integral to second-generation Grubbs' catalysts for olefin metathesis. wikipedia.org

The introduction of a bromine atom, as in this compound, offers a strategic advantage for ligand design. The bromine can be used to tune the electronic properties of the resulting ligand or act as a reactive site for post-synthetic modification, allowing for the attachment of other functional groups or for anchoring the ligand to a support. Research has demonstrated the synthesis of diimine ligands from related bromoanilines, such as 2,6-diethyl-4-bromoaniline, for the creation of novel boron-based cationic species. rsc.org Furthermore, ureas derived from bromoanilines have been successfully employed as a novel class of sterically undemanding ligands in palladium catalysis. nih.gov

Table 2: Use of Substituted Anilines in Ligand Synthesis

| Aniline (B41778) Precursor | Ligand Type | Catalytic System/Application | Supporting Evidence |

| 2,4,6-Trimethylaniline | Diimine, N-Heterocyclic Carbene (NHC) | Ruthenium-based Olefin Metathesis (Grubbs' Catalyst) | wikipedia.org |

| 2,6-Diethyl-4-bromoaniline | Diimine | Synthesis of Boron-based Cations | rsc.org |

| N-Tosyl-o-bromoanilines | N-Arylureas | Palladium-catalyzed Heteroannulation | nih.gov |

| Bromoanilines (general) | Schiff Bases | General Coordination Chemistry, Bioinorganic Chemistry | researchgate.net |

Research into Novel Biological Activities of Derivatives (e.g., Tyrosine Kinase Inhibition)

The bromoaniline moiety is a well-established and highly significant pharmacophore in medicinal chemistry, particularly in the design of protein kinase inhibitors. acs.orgtandfonline.commdpi.com Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer. acs.org A substantial body of research has focused on 4-anilinoquinazoline (B1210976) derivatives as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase. acs.orgtandfonline.comnih.gov

In these inhibitors, the bromoaniline portion plays a critical role in achieving high binding affinity. Structure-activity relationship (SAR) studies have consistently shown that a 3-bromoanilino group is optimal, as it fits snugly into a lipophilic pocket within the ATP-binding site of the EGFR enzyme. acs.orgmdpi.com The compound 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) is an exceptionally potent inhibitor of EGFR tyrosine kinase activity, demonstrating the importance of this structural motif. acs.org The development of next-generation inhibitors continues to leverage this finding, incorporating bromoaniline groups into various heterocyclic scaffolds to target EGFR and other kinases like VEGFR. nih.govmdpi.com

Given the proven importance of the bromoaniline scaffold for potent kinase inhibition, derivatives of this compound represent logical and compelling candidates for synthesis and evaluation in drug discovery programs. The additional methyl groups offer a way to modulate solubility, metabolic stability, and steric interactions within the target protein's binding site, potentially leading to new inhibitors with improved selectivity or pharmacological profiles.

Table 3: Research on Bromoaniline Derivatives as Tyrosine Kinase Inhibitors

| Derivative Class | Target Kinase | Key Finding | Supporting Evidence |

| 4-(3-Bromoanilino)quinazolines | EGFR | The 3-bromoanilino group is a highly potent pharmacophore, binding in a key lipophilic pocket of the enzyme. | acs.orgtandfonline.commdpi.com |

| 2-Aryl-4-(bromoanilino)quinazolines | EGFR | Combination of a 6-bromoquinazoline (B49647) core and a bromoaniline moiety can enhance cytotoxic activity. | mdpi.comnih.gov |

| Anilino-1,4-naphthoquinones | EGFR | Derivatives made from 4-bromoaniline (B143363) show potent anticancer and EGFR inhibitory activity. | acs.org |

| Quinazoline-based hybrids | EGFR | Meta-bromoaniline derivatives often display higher antiproliferative activity than other substituted analogues. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-3,4,6-trimethylaniline, and how can regioselectivity be ensured during bromination?

- Methodology :

- Step 1 : Start with 3,4,6-trimethylaniline. Protect the amine group via acetylation (e.g., using acetic anhydride) to avoid unwanted side reactions during bromination.

- Step 2 : Perform electrophilic bromination using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄). The electron-donating methyl groups direct bromination to the ortho position relative to the amine (para to methyl substituents).

- Step 3 : Deprotect the acetylated amine using acidic hydrolysis (e.g., HCl/EtOH) to yield the final product.

- Validation : Monitor reaction progress via TLC and confirm regioselectivity using ¹H NMR (e.g., coupling patterns for aromatic protons) .

Q. How can the purity and structure of this compound be rigorously characterized?

- Analytical Techniques :

- GC-MS : Verify molecular weight (m/z ≈ 229) and detect impurities.

- ¹H/¹³C NMR : Confirm substitution patterns; aromatic protons adjacent to bromine will show deshielding (δ ~7.1–7.5 ppm).

- Elemental Analysis : Validate C, H, N, and Br content (±0.3% deviation).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

Advanced Research Questions

Q. What role does this compound play in rhodium-catalyzed multicomponent reactions for propargylamine synthesis?

- Mechanistic Insight :

- The compound acts as a nucleophilic amine in Rh-catalyzed reactions with aldehydes and alkynes. The bulky methyl groups enhance steric hindrance, favoring regioselective alkyne insertion.

- Optimization : Use Rh(I) catalysts (e.g., [Rh(cod)₂]BF₄) in THF at 60°C. Monitor reaction via in situ IR for alkyne consumption.

- Application : Produces propargylamines, key intermediates in bioactive molecule synthesis (e.g., kinase inhibitors) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Protocol :

- Co-crystallize the compound with trifluoromethanesulfonic acid to form a stable salt.

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX.

- Key Findings : Methyl and bromine groups induce planar geometry in the aromatic ring, with intermolecular hydrogen bonding between NH₂ and sulfonate groups. Compare with analogs like N-isopropylidene derivatives .

Q. How do solvent polarity and pH affect the stability of this compound in solution?

- Experimental Design :

- Stability Assay : Dissolve the compound in solvents (e.g., DMSO, MeOH, H₂O) at varying pH (2–12). Monitor degradation via UV-Vis at 24-hour intervals.

- Findings : Degradation accelerates in acidic conditions (pH < 4) due to protonation of NH₂, leading to bromine displacement. In basic media (pH > 10), oxidation to quinone-like products occurs. Stabilize with antioxidants (e.g., BHT) in non-polar solvents .

Q. What strategies mitigate conflicting data on the compound’s toxicity in environmental studies?

- Data Reconciliation :

- In Vitro Testing : Use zebrafish embryo assays (FET test) to assess acute toxicity (LC₅₀). Compare with conflicting literature values by standardizing exposure times (96 hours) and solvent controls (e.g., acetone vs. DMSO).

- Advanced Analytics : Apply GC×GC-MS to differentiate parent compound toxicity from degradation byproducts (e.g., brominated phenols).

- Consensus : Toxicity (LC₅₀ ≈ 5–10 mg/L) aligns with Category 2 acute aquatic toxicity under OECD guidelines .

Methodological Notes

- Synthesis : Prioritize regioselective bromination using directing groups (e.g., acetylation) to avoid isomer contamination.

- Analytics : Cross-validate NMR assignments with computational models (e.g., DFT calculations for chemical shifts).

- Safety : Adopt PPE (gloves, respirators) due to acute inhalation toxicity (GHS H330) and environmental hazards (WGK 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.